Technical Monograph: Pharmacodynamics and Safety Profiling of N-Desmethyl Ulipristal Acetate (CDB-3877)
Technical Monograph: Pharmacodynamics and Safety Profiling of N-Desmethyl Ulipristal Acetate (CDB-3877)
Topic: Pharmacodynamics of N-Desmethyl Ulipristal Acetate Metabolite (CDB-3877) Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Leads
Executive Summary
Ulipristal acetate (UPA, CDB-2914) is a selective progesterone receptor modulator (SPRM) widely utilized in reproductive medicine. While the parent compound drives primary efficacy, its pharmacodynamic profile is inextricably linked to its primary active metabolite: 17α-acetoxy-11β-[4-N-methylamino-phenyl]-19-norpregna-4,9-diene-3,20-dione , commonly known as N-desmethyl ulipristal acetate or CDB-3877 .
This guide provides a rigorous technical analysis of CDB-3877, differentiating its receptor selectivity from the parent compound and elucidating its role in the therapeutic window. Furthermore, we address the critical safety signal regarding drug-induced liver injury (DILI), linking it to downstream metabolic activation pathways.
Molecular Characterization & Metabolic Pathway
Structural Identity
CDB-3877 retains the core 19-norprogesterone steroid scaffold of the parent but lacks one methyl group on the dimethylamino-phenyl ring at the 11β-position. This demethylation is mediated primarily by CYP3A4 .
-
Parent (UPA/CDB-2914): 11β-[4-(N,N-dimethylamino)phenyl]...[1]
-
Metabolite (CDB-3877): 11β-[4-(N-methylamino)phenyl]...
Metabolic Cascade and Bioactivation
The conversion of UPA to CDB-3877 is the first step in a metabolic cascade that dictates both efficacy and toxicity. While CDB-3877 is pharmacologically active and contributes to the therapeutic effect, further oxidation can lead to the formation of reactive intermediates implicated in hepatocellular toxicity.
Figure 1: Metabolic pathway of Ulipristal Acetate, highlighting the formation of the active metabolite CDB-3877 and the divergence toward potential reactive intermediates.
Pharmacodynamic Profile[1][3][4][5]
Receptor Selectivity and Affinity
The clinical utility of SPRMs lies in their ability to modulate the Progesterone Receptor (PR) while minimizing off-target effects on the Glucocorticoid Receptor (GR). CDB-3877 maintains high affinity for PR but exhibits a dissociated profile regarding GR compared to mifepristone.
Key Insight: The metabolite CDB-3877 is equipotent to the parent UPA in antiprogestational activity but possesses significantly reduced antiglucocorticoid activity compared to mifepristone, widening the safety margin for cortisol-related side effects.
Table 1: Comparative Binding and Functional Potency
| Compound | Target Receptor | Relative Binding Affinity (RBA) | Functional Potency (IC50) | Assay Context |
| CDB-3877 | PR-A / PR-B | High (~100% of Parent) | ~1.0 nM | Inhibition of R5020-induced Alk.[2] Phos. |
| UPA (Parent) | PR-A / PR-B | High (Reference) | ~1.0 nM | Inhibition of R5020-induced Alk. Phos. |
| Mifepristone | GR | High | ~10 nM | Inhibition of Dex-induced transcription |
| CDB-3877 | GR | Reduced | ~1000 nM | Inhibition of Dex-induced transcription |
Data synthesized from Attardi et al. (2004) and related regulatory filings.
Mechanism of Action (SPRM Activity)
CDB-3877 acts as a competitive antagonist in the presence of progesterone. In tissues like the endometrium and pituitary, it suppresses progesterone-mediated gene transcription.
-
Endometrium: Induces PAEC (Progesterone Receptor Modulator Associated Endometrial Changes), a benign, reversible histologic alteration.
-
Pituitary: Inhibits the LH surge, delaying ovulation.
Experimental Methodologies (Self-Validating Protocols)
To rigorously assess the pharmacodynamics of CDB-3877, researchers must employ assays that distinguish between simple binding and functional transcriptional modulation.
Protocol A: Competitive Receptor Binding Assay
Purpose: To determine the physical affinity (Ki) of CDB-3877 for PR and GR.
Causality & Logic: We use a radiolabeled ligand with known high affinity ([3H]-Progesterone or [3H]-Dexamethasone) and measure the ability of non-labeled CDB-3877 to displace it.
-
Preparation: Harvest cytosolic fractions from receptor-rich tissues (e.g., rabbit uterus for PR, rabbit thymus for GR) or use recombinant human receptors expressed in Sf9 cells.
-
Incubation: Incubate cytosol with [3H]-Ligand (~5 nM) and increasing concentrations of CDB-3877 (10^-10 M to 10^-5 M) for 18h at 4°C.
-
Control: Non-specific binding determined by adding 100-fold excess of unlabeled progesterone/dexamethasone.
-
-
Separation: Terminate reaction using dextran-coated charcoal to strip unbound ligand. Centrifuge at 3000g for 10 min.
-
Quantification: Measure radioactivity in the supernatant via liquid scintillation counting.
-
Validation: The IC50 is converted to Ki using the Cheng-Prusoff equation. A valid assay must show a sigmoidal displacement curve with a Hill slope near -1.0.
Protocol B: Functional Reporter Gene Assay (T47D-CO)
Purpose: To distinguish agonist vs. antagonist activity.
Causality & Logic: Binding does not equal function. We use T47D cells (human breast cancer line constitutively expressing PR) stably transfected with a luciferase reporter driven by a Progesterone Response Element (PRE).
-
Cell Culture: Maintain T47D-CO cells in RPMI 1640 with 10% charcoal-stripped FBS (to remove endogenous steroids).
-
Treatment (Antagonist Mode):
-
Add Agonist: R5020 (synthetic progestin) at EC50 concentration (~1 nM).
-
Add Test: CDB-3877 at varying concentrations (0.1 nM - 1 µM).
-
-
Incubation: 24 hours at 37°C.
-
Lysis & Readout: Lyse cells and add luciferin substrate. Measure luminescence.
-
Validation:
-
Positive Control: Mifepristone (known potent antagonist).[3]
-
Negative Control: Vehicle (DMSO).
-
Success Criteria: CDB-3877 should dose-dependently reduce luminescence to basal levels.
-
Figure 2: Experimental workflow for establishing the pharmacodynamic fingerprint of CDB-3877.
Clinical Relevance & Safety Context
The Safety-Efficacy Balance
CDB-3877 is not merely a byproduct; it circulates at pharmacologically relevant concentrations (Cmax ~69 ng/mL) and contributes significantly to the drug's duration of action due to its long half-life (~32 hours).
Liver Toxicity (DILI) Mechanism
Recent scrutiny on UPA regarding liver injury highlights the importance of metabolic profiling.
-
Mechanism: The N-demethylation pathway (producing CDB-3877) competes with other oxidative pathways.
-
Reactive Metabolite: Evidence suggests that oxidation at the 4,5-position of the steroid ring can generate a reactive epoxide .[4][5]
-
Consequence: If glutathione stores are depleted or the epoxide load is high, these intermediates can form adducts with hepatic proteins, triggering an immune-mediated hepatotoxicity.
-
Research Implication: When evaluating UPA analogs, quantifying the formation of CDB-3877 versus reactive epoxide trapping (using glutathione-trapping assays) is a critical safety screen.
References
-
Attardi, B. J., et al. (2004). In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone. Journal of Steroid Biochemistry and Molecular Biology.
-
European Medicines Agency (EMA). (2020). Assessment Report: Ulipristal Acetate (Esmya) - Procedure under Article 31 of Directive 2001/83/EC.
-
Blithe, D. L., et al. (2003). Pharmacologic properties of CDB(VA)-2914. Steroids.[1][3][6][7][8][9]
-
Pohl, O., et al. (2014). The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids. Reproductive Sciences.
-
Donnez, J., et al. (2018). Liver injury and ulipristal acetate: an overstated tragedy? Fertility and Sterility.
Sources
- 1. Pharmacologic properties of CDB(VA)-2914 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone receptor antagonist CDB-4124 increases depression-like behavior in mice without affecting locomotor ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis | springermedizin.de [springermedizin.de]
- 6. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids inhibit gonadotropin-releasing hormone by acting directly at the hypothalamic level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
